5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

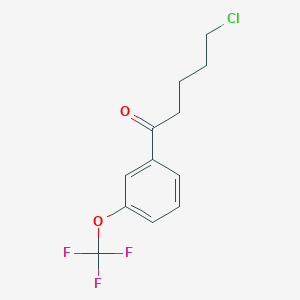

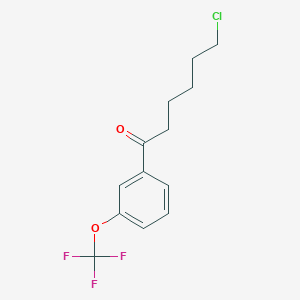

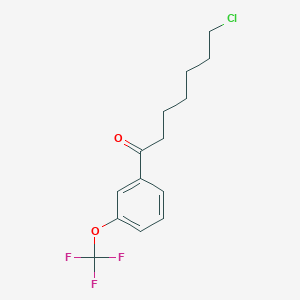

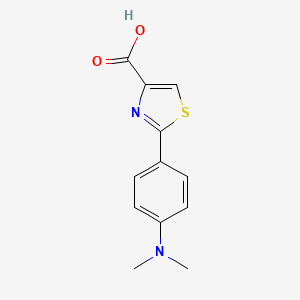

“5’-Chloro-2’-methoxy-2,2,2-trifluoroacetophenone” (CMFA) is a chemical compound with the molecular formula C9H6ClF3O2 and a molecular weight of 238.59 g/mol . It is widely used in scientific experiments and research.

Molecular Structure Analysis

The molecular structure of CMFA consists of a benzene ring substituted with a chloro group at the 5’ position and a methoxy group at the 2’ position. Additionally, it has a trifluoroacetophenone group attached . The exact structural details, including bond lengths and angles, would require more specific data or computational modeling.

Scientific Research Applications

Synthesis of Chromones and Furanones

5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone has been used in the synthesis of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones. These compounds were produced through Claisen condensation of acetophenones, followed by sulfuric acid-mediated deprotection of the reaction products (Irgashev et al., 2009).

Intermediate in Herbicide Synthesis

This compound has been used as an intermediate in the synthesis of herbicides. Specifically, it was transformed into 3-(4-Chloro 2 fluoro 5 methoxyphenyl) 1 methyl 5 trifluoromethyl 1H pyrazole, a key intermediate in the production of certain herbicides (Zhou Yu, 2002).

Electrophilic Nitration and Chlorination Studies

Electrophilic nitration and chlorination of derivatives of this compound have been studied, leading to the production of various nitro and chloro derivatives. These studies are crucial for understanding the reactivity and potential applications of such compounds (Sosnovskikh & Usachev, 2000).

Synthesis of Natural Chromenes

This compound has been utilized in the synthesis of natural chromenes. Through various chemical treatments and cyclizations, it has contributed to the production of natural substances with potential medicinal value (Jain, Khazanchi, & Kumar, 1979).

Acid Strength Analysis

The compound has been involved in studies analyzing the acid strength of aromatic fluoro alcohols and ketones. These studies contribute to the understanding of the chemical properties and potential applications of these compounds (Stewart & Linden, 1960).

Environmental Friendly Synthetic Methodologies

It has been used in developing environmentally friendly synthetic methodologies. For example, it was transformed into a difluorocarbene reagent, presenting a green alternative to Freon- or Halon-based approaches (Zhang, Zheng, & Hu, 2006).

Structural Studies of Derivatives

Structural studies of various derivatives of this compound have been conducted using X-ray powder diffraction. These studies help in understanding the molecular geometry and potential applications of these derivatives (Chattopadhyay et al., 2012).

Conformational Analysis

Conformational preferences of derivatives of this compound have been analyzed, resolving ambiguities about the arrangement of side chains in these compounds (Schaefer, Peeling, & Wildman, 1984).

Synthesis of Fluorescent Difluoroborane Complexes

It has been used in the synthesis of novel fluorescent difluoroborane complexes, demonstrating its utility in creating compounds with unique optical properties (Xiangting Min, 2011).

properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-7-3-2-5(10)4-6(7)8(14)9(11,12)13/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOBROLESRNYMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645231 |

Source

|

| Record name | 1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886371-34-2 |

Source

|

| Record name | 1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)

![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)

![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)